
Oleic acid, 3-(octadecyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid, 3-(octadecyloxy)propyl ester, also known as OOP, is a synthetic ester of oleic acid. It is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. OOP is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
Oleic acid, 3-(octadecyloxy)propyl ester is believed to work by forming a monolayer on the surface of lipid bilayers, which can enhance the stability and permeability of liposomes. Oleic acid, 3-(octadecyloxy)propyl ester can also interact with cell membranes and alter their properties, which may affect the uptake and distribution of drugs.
Biochemical and Physiological Effects:
Oleic acid, 3-(octadecyloxy)propyl ester has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of enzymes and inhibit the growth of certain types of cancer cells. Oleic acid, 3-(octadecyloxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oleic acid, 3-(octadecyloxy)propyl ester has several advantages for use in laboratory experiments, including its stability, solubility, and ability to form stable emulsions. However, Oleic acid, 3-(octadecyloxy)propyl ester may also have limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and characterization.
Direcciones Futuras
There are many potential future directions for research on Oleic acid, 3-(octadecyloxy)propyl ester, including the development of new formulations for drug delivery and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Oleic acid, 3-(octadecyloxy)propyl ester and its effects on different types of cells and tissues.
Métodos De Síntesis
Oleic acid, 3-(octadecyloxy)propyl ester can be synthesized through various methods, including the reaction of oleic acid with 3-(octadecyloxy)propyl alcohol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
Oleic acid, 3-(octadecyloxy)propyl ester has been extensively studied for its potential applications in various fields of research, including drug delivery, cosmetics, and biotechnology. Oleic acid, 3-(octadecyloxy)propyl ester is commonly used as a surfactant and emulsifier in the formulation of liposomes and other lipid-based delivery systems.
Propiedades
Número CAS |
17367-41-8 |
|---|---|
Nombre del producto |
Oleic acid, 3-(octadecyloxy)propyl ester |
Fórmula molecular |
C39H76O3 |
Peso molecular |
593 g/mol |
Nombre IUPAC |
3-octadecoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-38H2,1-2H3/b20-18- |
Clave InChI |
DGJSXVYZCNEXGC-ZZEZOPTASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



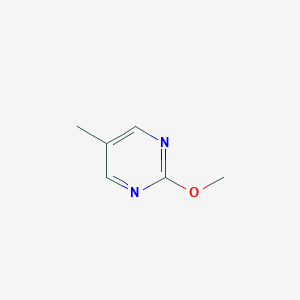
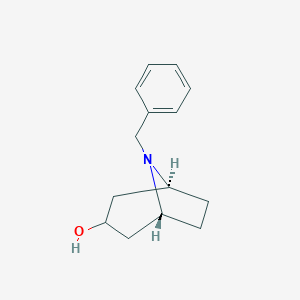
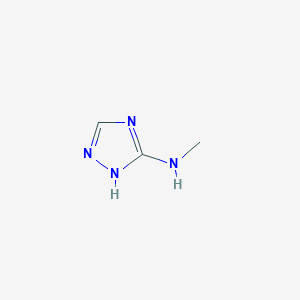
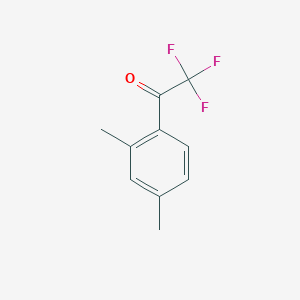
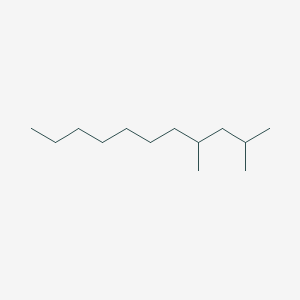


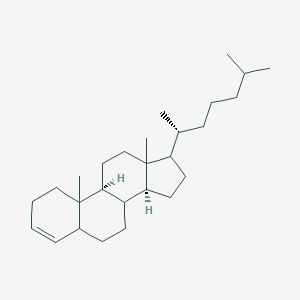
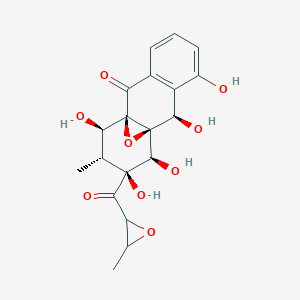
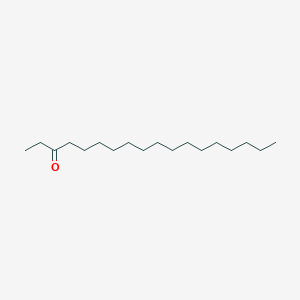
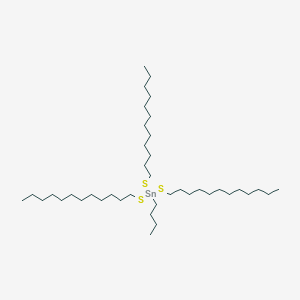
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)
